molecular formula C16H28N2O4S2 B3105255 7-Thia-2-azaspiro[3.5]nonane hemioxalate CAS No. 1523606-48-5

7-Thia-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B3105255
CAS No.: 1523606-48-5
M. Wt: 376.5
InChI Key: FWSZYWBHRALDHJ-UHFFFAOYSA-N
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Description

7-Thia-2-azaspiro[3.5]nonane hemioxalate is a chemical compound with the molecular formula C9H15NO4S. It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-2-azaspiro[3.5]nonane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 7-Thia-2-azaspiro[3.5]nonane hemioxalate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the nitrogen atom .

Scientific Research Applications

7-Thia-2-azaspiro[3.5]nonane hemioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Thia-2-azaspiro[3.5]nonane hemioxalate exerts its effects is primarily related to its ability to interact with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane hemioxalate: This compound has a similar spirocyclic structure but contains an oxygen atom instead of sulfur.

    7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate: This variant includes additional oxygen atoms, resulting in a different oxidation state.

Uniqueness: 7-Thia-2-azaspiro[3.5]nonane hemioxalate is unique due to the presence of both sulfur and nitrogen in its spirocyclic ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

oxalic acid;7-thia-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NS.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSZYWBHRALDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CNC2.C1CSCCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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